1-(Benzo[b]thiophen-6-yl)ethan-1-ol
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Overview
Description
1-(Benzo[b]thiophen-6-yl)ethan-1-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzo[b]thiophen-6-yl)ethan-1-ol can be synthesized through various synthetic routes. One common method involves the electrophilic cyclization of appropriate precursors. For instance, benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield 1-(Benzo[b]thiophen-6-yl)ethanone, while reduction may produce 1-(Benzo[b]thiophen-6-yl)ethanol.
Scientific Research Applications
1-(Benzo[b]thiophen-6-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-6-yl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
1-(Benzo[b]thiophen-6-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(Benzo[b]thiophen-2-yl)ethanone: This compound has a similar structure but differs in the position of the ethanone group.
2-Acetylbenzothiophene: Another benzothiophene derivative with an acetyl group at the 2-position.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10OS |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
1-(1-benzothiophen-6-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-7,11H,1H3 |
InChI Key |
FXAWOJVGWHTZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CS2)O |
Origin of Product |
United States |
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